Inhibition of the MAPK pathway: Broussonin E suppresses the LPS-induced inflammatory response in macrophages by inhibiting the MAPK pathway. [] The MAPK pathway plays a crucial role in transmitting extracellular signals related to inflammation, cell growth, and differentiation. Inhibiting this pathway can dampen the inflammatory response.
Enhancement of the JAK2-STAT3 pathway: Simultaneously, Broussonin E enhances the JAK2-STAT3 pathway in macrophages. [] This pathway is involved in various cellular processes, including immune regulation and inflammation. Enhancing this pathway may contribute to resolving inflammation and promoting tissue repair.
Acute Respiratory Distress Syndrome (ARDS): Broussonin E is being investigated for its potential against ARDS due to its anti-inflammatory properties. [] ARDS is a life-threatening lung condition characterized by severe inflammation. Broussonin E's ability to modulate inflammatory pathways makes it a promising candidate for further research in this area.
LPS-induced inflammation: Studies have demonstrated Broussonin E's ability to suppress the inflammatory response induced by lipopolysaccharide (LPS) in macrophages. [] LPS, a component of certain bacteria, is a potent activator of the immune system and can trigger excessive inflammation.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: